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For Researchers, Scientists, and Drug Development Professionals

Introduction
Invasive aspergillosis (IA) remains a significant cause of morbidity and mortality in

immunocompromised patient populations. Isavuconazonium sulfate (brand name

Cresemba®) is a second-generation, broad-spectrum triazole antifungal agent approved for the

primary treatment of IA.[1][2][3] It is a water-soluble prodrug that is rapidly converted in the

body by plasma esterases to its active moiety, isavuconazole.[4] This guide provides a

comprehensive technical overview of isavuconazonium sulfate, focusing on quantitative data,

key experimental methodologies, and the underlying mechanisms relevant to research and

development in the field of invasive aspergillosis.

Mechanism of Action and Prodrug Conversion
Isavuconazole, the active form, functions by inhibiting the fungal cytochrome P450 enzyme

lanosterol 14-alpha-demethylase (CYP51), which is critical for the biosynthesis of ergosterol,

an essential component of the fungal cell membrane.[4][5][6][7] The disruption of ergosterol

synthesis leads to the accumulation of toxic methylated sterol precursors, altering the integrity

and function of the cell membrane, which ultimately results in the inhibition of fungal growth

and cell death.[4][8] The structure of isavuconazole includes a specific side arm that helps
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orient the molecule within the binding pocket of the fungal CYP51 protein, contributing to its

broad-spectrum activity.[5][6]
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Caption: Conversion of isavuconazonium sulfate to isavuconazole.

The fungal ergosterol biosynthesis pathway is the target for azole antifungals. Isavuconazole

specifically inhibits the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.
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Caption: Isavuconazole's mechanism of action in the ergosterol pathway.

Quantitative Data Summary
The following tables summarize key quantitative data for isavuconazole from clinical,

pharmacokinetic, and in vitro studies.

Table 1: Clinical Efficacy in Invasive Aspergillosis
(SECURE Trial)[9][10][11]
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Endpoint (Intent-to-
Treat Population)

Isavuconazole
(n=258)

Voriconazole
(n=258)

Adjusted Treatment
Difference (95% CI)

All-Cause Mortality

Through Day 42
18.6% (48/258) 20.2% (52/258) -1.0% (-7.8 to 5.7)

Overall Response at

End of Treatment
35.0% 36.4% Not Reported

The primary endpoint was non-inferiority in all-cause mortality, which was met as the upper

bound of the 95% CI did not exceed 10%.[9]

Table 2: Pharmacokinetic Parameters of
Isavuconazole[5][6][7][12]

Parameter Value Notes

Bioavailability (Oral) ~98%

Not affected by food intake or

gastric acid-suppressing

medications.[6]

Time to Max Concentration

(Cmax)
2-3 hours (Oral)

After single and multiple

dosing in healthy volunteers.[7]

Protein Binding ~98% Primarily bound to albumin.[6]

Mean Clearance 2.36 L/h

Clearance was found to be

~36% lower in Asians

compared to Caucasians.[10]

Mean AUC (0-24h) ~100 mg·h/L At steady state.[10]

Table 3: In Vitro Susceptibility and Pharmacodynamic
Targets[3][6][13]
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Parameter Organism Value

MIC90 Aspergillus spp. (702 strains) 1 µg/mL

Efficacy Target (50% Survival) A. fumigatus (Murine Model) AUC/MIC Ratio: 24.73

CLSI Clinical Breakpoint

(Susceptible)
A. fumigatus ≤1 µg/mL

EUCAST Clinical Breakpoint

(Susceptible)
A. fumigatus ≤1 mg/L

Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.

Phase III Clinical Trial Protocol (SECURE Study)[9][10]
[14]

Objective: To compare the efficacy and safety of isavuconazole versus voriconazole for the

primary treatment of invasive mold disease.

Design: Phase 3, randomized, double-blind, non-inferiority trial.

Patient Population: Adults with proven, probable, or possible invasive fungal disease based

on European Organisation for Research and Treatment of Cancer/Mycoses Study Group

(EORTC/MSG) criteria.

Randomization: 1:1 ratio to either isavuconazole or voriconazole treatment arms.

Dosing Regimen:

Isavuconazole: 372 mg isavuconazonium sulfate (equivalent to 200 mg isavuconazole)

IV every 8 hours for 6 doses (Days 1-2), followed by 372 mg once daily (IV or oral).[11][12]

Voriconazole: 6 mg/kg IV every 12 hours on Day 1, then 4 mg/kg IV every 12 hours on

Day 2, followed by a maintenance dose of 4 mg/kg IV every 12 hours or 200 mg orally

every 12 hours.[9][12]
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Primary Endpoint: All-cause mortality through Day 42 in the intent-to-treat (ITT) population.

[9]

Secondary Endpoints: Overall response at end of treatment as determined by an

independent data review committee, safety, and tolerability.
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Caption: Workflow for the Phase III SECURE clinical trial.
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In Vitro Antifungal Susceptibility Testing Protocol (Broth
Microdilution)[16][17][18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of isavuconazole

against Aspergillus isolates.

Methodology: Based on Clinical and Laboratory Standards Institute (CLSI) M38 and

European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.

Materials:

Medium: RPMI 1640 broth supplemented with MOPS buffer and glucose.[13]

Plates: Flat-bottomed 96-well microdilution plates.

Procedure:

Inoculum Preparation:Aspergillus conidial suspensions are prepared and adjusted to a

final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]

Drug Dilution: Isavuconazole is serially diluted in the microdilution plates.

Inoculation: The standardized fungal suspension is added to each well. A drug-free well

serves as a growth control.

Incubation: Plates are incubated at 35-37°C for 48 hours.

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a

complete (or significant, depending on the standard) visual inhibition of growth compared

to the drug-free control well.[14][13]

Murine Model of Invasive Pulmonary Aspergillosis
Protocol[19][20]

Objective: To evaluate the in vivo efficacy and pharmacodynamics of isavuconazole.

Animal Model: Immunocompromised mice (e.g., ICR or BALB/c).
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Immunosuppression: Mice are rendered neutropenic using cyclophosphamide and/or

immunosuppressed with cortisone acetate administered prior to infection.[15]

Infection:

Mice are anesthetized.

A defined inoculum of A. fumigatus conidia is administered via intratracheal or intranasal

instillation.

Treatment:

Treatment with isavuconazonium sulfate (prodrug) begins 24 hours post-infection.

The drug is administered via oral gavage once or twice daily for a specified duration (e.g.,

7 to 12 days).[15][16]

A range of doses is typically tested to establish an exposure-response relationship.

Endpoints:

Primary: Survival over a period of 14-21 days.

Secondary: Fungal burden in target organs (e.g., lungs), assessed by quantitative PCR or

colony-forming unit counts from homogenized tissue.[15] Pharmacokinetic parameters are

determined from plasma samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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